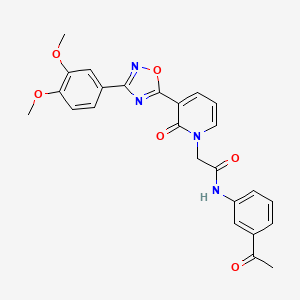
N-(3-acetylphenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H22N4O6 and its molecular weight is 474.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. Its molecular formula is C25H22N4O6, and it exhibits a variety of pharmacological properties that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The structural complexity of this compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and pyridine moieties is particularly significant, as these structures are often associated with various pharmacological effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O6 |
| Molecular Weight | 474.473 g/mol |
| CAS Number | 1105201-94-2 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl rings enhance cytotoxicity against various cancer types .
Antimicrobial Activity
The compound shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, which could be attributed to its lipophilic nature and the presence of electron-withdrawing groups that enhance membrane permeability .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory effects of similar compounds have shown their potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50 values for COX inhibition suggest that modifications in the molecular structure can lead to enhanced anti-inflammatory activity .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of derivatives related to this compound, it was found that specific analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of the 1,2,4-oxadiazole ring was critical for enhancing the cytotoxic effects against breast cancer cell lines .
Case Study 2: Antimicrobial Screening
Another research effort focused on screening various derivatives for antimicrobial activity. The results indicated that compounds with methoxy substitutions showed significantly higher antibacterial activity against Staphylococcus aureus and Escherichia coli compared to their unsubstituted counterparts .
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-15(30)16-6-4-7-18(12-16)26-22(31)14-29-11-5-8-19(25(29)32)24-27-23(28-35-24)17-9-10-20(33-2)21(13-17)34-3/h4-13H,14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWOBTNMTMZRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














